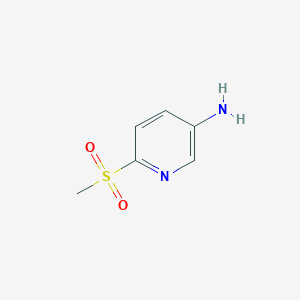

6-(Methylsulfonyl)pyridin-3-amine

Description

BenchChem offers high-quality 6-(Methylsulfonyl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methylsulfonyl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQVUJPCFHWOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601897 | |

| Record name | 6-(Methanesulfonyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187143-22-2 | |

| Record name | 6-(Methanesulfonyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Methylsulfonyl)pyridin-3-amine fundamental properties

An In-depth Technical Guide to 6-(Methylsulfonyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylsulfonyl)pyridin-3-amine is a heterocyclic organic compound that serves as a crucial building block in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with both an activating amino group and a deactivating methylsulfonyl group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a focus on data relevant to research and development professionals.

Chemical and Physical Properties

The core physicochemical properties of 6-(Methylsulfonyl)pyridin-3-amine are summarized below. These properties are essential for its handling, reaction setup, and purification.

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 6-(Methylsulfonyl)pyridin-3-amine | N/A |

| CAS Number | 187143-22-2 | [1] |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.21 g/mol | [1] |

| Canonical SMILES | CS(=O)(=O)C1=NC=C(C=C1)N | N/A |

Physicochemical Data

Quantitative data regarding the physical properties of this compound is not extensively published. The values below are based on available supplier information and computational predictions. Researchers should verify these properties experimentally for their specific applications.

| Property | Value | Notes |

| Appearance | Solid (form may vary) | Typically a powder or crystalline solid. |

| Melting Point | Data not available | Experimental determination is recommended. |

| Boiling Point | Data not available | Likely to decompose at high temperatures. |

| Solubility | Soluble in common organic solvents like EtOAc, MeOH, and water. | [2] |

| pKa | Data not available | The amino group is basic, while the pyridine nitrogen is weakly basic. The sulfonyl group is electron-withdrawing. |

Synthesis and Experimental Protocols

The most common synthetic route to 6-(Methylsulfonyl)pyridin-3-amine involves the reduction of a nitro-substituted precursor.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 6-(Methylsulfonyl)pyridin-3-amine.

Detailed Experimental Protocol: Reduction of 2-(Methylsulfonyl)-5-nitropyridine

This protocol is based on established literature procedures for the synthesis of 6-(Methylsulfonyl)pyridin-3-amine.[2]

Materials:

-

2-(Methylsulfonyl)-5-nitropyridine (1.80 g, 8.90 mmol)

-

Iron powder (1.49 g, 26.68 mmol)

-

Ammonium chloride (2.86 g, 53.47 mmol)

-

Methanol (25 mL)

-

Water (25 mL)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(methylsulfonyl)-5-nitropyridine in a solvent mixture of water (25 mL) and methanol (25 mL).

-

Addition of Reagents: To the solution, add iron powder and ammonium chloride.

-

Reaction: Heat the reaction mixture to reflux temperature and stir for 1 hour. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture and filter it to remove the solid iron residues. Wash the collected solid with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Combine all organic phases.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product.

-

Analysis: The product, 6-(methylsulfonyl)-3-pyridinamine, can be analyzed by methods such as LC-ES/MS to confirm its identity (expected m/z: 173 [M+H]⁺).[2] The reported yield for this procedure is approximately 91%.[2]

Applications in Research and Drug Development

6-(Methylsulfonyl)pyridin-3-amine is not typically an end-product but rather a key intermediate. Its bifunctional nature allows for diverse chemical modifications, making it valuable in constructing libraries of compounds for screening.

Role as a Synthetic Building Block

The primary application of this compound is as a scaffold in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors.[3][4][5][6] The amino group provides a nucleophilic handle for amide bond formation, C-N cross-coupling reactions, or the construction of new heterocyclic rings.

Caption: Role of the compound as an intermediate in drug development.

Use in Kinase Inhibitor Synthesis

Derivatives of aminopyridines are common scaffolds for ATP-competitive kinase inhibitors. For instance, related structures have been used to develop inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML).[4] The pyridine nitrogen and amino group can form critical hydrogen bonds within the ATP-binding pocket of kinases.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 6-(Methylsulfonyl)pyridin-3-amine. However, based on the known hazards of related aminopyridine compounds, significant precautions should be taken.[7][8]

Hazard Profile (based on analogous compounds)

-

Toxicity: Aminopyridines are often classified as toxic if swallowed, in contact with skin, or if inhaled. They can cause irritation to the skin, eyes, and respiratory system.[7][9]

-

Health Effects: May cause damage to organs through prolonged or repeated exposure.

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[10]

-

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat or protective suit.[9]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Conclusion

6-(Methylsulfonyl)pyridin-3-amine is a valuable chemical intermediate with significant applications in the synthesis of pharmacologically active compounds, especially kinase inhibitors. While comprehensive data on its physical properties are limited, its synthesis is well-documented. Due to the potential toxicity associated with its structural class, strict adherence to safety protocols is mandatory when handling this compound. Its utility as a versatile building block ensures its continued importance in the drug discovery and development pipeline.

References

- 1. scbt.com [scbt.com]

- 2. 6-(Methylsulfonyl)-3-pyridinamine | 187143-22-2 [chemicalbook.com]

- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

The Emergence of 6-(Methylsulfonyl)pyridin-3-amine: A Key Intermediate in Modern Drug Discovery

An In-depth Guide to the Discovery, Synthesis, and Application of a Pivotal Building Block in Pharmaceutical Research

Introduction

6-(Methylsulfonyl)pyridin-3-amine, a seemingly unassuming heterocyclic amine, has carved a significant niche for itself in the landscape of modern medicinal chemistry. While not a therapeutic agent in its own right, its true value lies in its role as a critical intermediate in the synthesis of complex pharmaceutical compounds, most notably a new generation of targeted cancer therapies. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of this important molecule, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The history of 6-(Methylsulfonyl)pyridin-3-amine is not one of a singular, celebrated discovery, but rather an evolutionary tale tied to the broader advancements in pyridine chemistry and the relentless pursuit of novel therapeutic agents. The introduction of the sulfonyl group to the pyridine ring, a notoriously challenging transformation due to the ring's electron-deficient nature, has been a long-standing objective in organic synthesis. Early methods, dating back to the late 19th century, required harsh reaction conditions, often with high temperatures and pressures, and the use of toxic catalysts like mercuric sulfate.

The development of more sophisticated synthetic methodologies in the late 20th and early 21st centuries paved the way for the efficient and regioselective synthesis of functionalized pyridines, including pyridine sulfones. The emergence of 6-(methylsulfonyl)pyridin-3-amine is a direct consequence of these advancements. While a definitive "first synthesis" paper is not readily identifiable in the public domain, its appearance in chemical supplier catalogs and patent literature from the early 2000s onwards suggests its synthesis was likely developed and optimized in industrial settings to meet the growing demand for novel chemical building blocks in drug discovery programs.

Its significance soared with the burgeoning field of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. The specific regio- and electronic properties of 6-(methylsulfonyl)pyridin-3-amine make it an ideal scaffold for the construction of potent and selective PI3Kδ inhibitors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 6-(Methylsulfonyl)pyridin-3-amine is presented in the table below. This data is essential for its identification, characterization, and use in synthetic chemistry.

| Property | Value |

| CAS Number | 187143-22-2 |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| Melting Point | 171-173 °C |

| Appearance | Off-white to pale yellow crystalline solid |

| Mass Spectrometry (ESI) | m/z 173 [M+H]⁺ |

| Predicted ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.35 (d, J=2.8 Hz, 1H), 7.45 (dd, J=8.8, 2.8 Hz, 1H), 7.20 (d, J=8.8 Hz, 1H), 5.80 (s, 2H), 3.15 (s, 3H) |

| Predicted ¹³C NMR (DMSO-d₆, 100 MHz) | δ 158.5, 146.2, 137.8, 125.4, 118.9, 44.1 |

Experimental Protocols

The most commonly cited synthetic route to 6-(Methylsulfonyl)pyridin-3-amine involves the reduction of its nitro precursor, 2-(methylsulfonyl)-5-nitropyridine. The following protocol provides a detailed methodology for this key transformation.

Synthesis of 6-(Methylsulfonyl)pyridin-3-amine

Materials:

-

2-(Methylsulfonyl)-5-nitropyridine

-

Iron powder

-

Ammonium chloride

-

Methanol

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(methylsulfonyl)-5-nitropyridine (1.0 eq) in a 1:1 mixture of methanol and water.

-

To this solution, add iron powder (3.0 eq) and ammonium chloride (6.0 eq).

-

Heat the reaction mixture to reflux and maintain vigorous stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 6-(methylsulfonyl)pyridin-3-amine can be further purified by recrystallization or column chromatography to afford the final product as an off-white to pale yellow solid.

Applications in Drug Discovery: A Key Building Block for PI3Kδ Inhibitors

The primary application of 6-(methylsulfonyl)pyridin-3-amine is as a key building block in the synthesis of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling. Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies and inflammatory diseases, making it an attractive therapeutic target.

The 6-(methylsulfonyl)pyridin-3-amine moiety often serves as the core scaffold onto which other functional groups are elaborated to achieve high potency and selectivity for the PI3Kδ isoform. The sulfonyl group can act as a hydrogen bond acceptor, while the amino group provides a convenient handle for further chemical modifications, such as amide bond formation or substitution reactions.

While the direct use of 6-(methylsulfonyl)pyridin-3-amine in the synthesis of the approved drug Idelalisib (Zydelig®) is not the most commonly published route, its structural motif is present in numerous patented PI3Kδ inhibitors and clinical candidates. For instance, the drug candidate AMG-319, developed by Amgen for the treatment of lymphoid malignancies, features a related substituted pyridine core, highlighting the importance of this chemical class in the development of PI3Kδ inhibitors.

Visualizations

PI3Kδ Signaling Pathway

Caption: PI3Kδ signaling pathway and the point of inhibition.

Synthetic Workflow for 6-(Methylsulfonyl)pyridin-3-amine

Caption: Synthetic workflow for 6-(Methylsulfonyl)pyridin-3-amine.

Conclusion

6-(Methylsulfonyl)pyridin-3-amine stands as a testament to the crucial role of chemical intermediates in the advancement of medicine. Its history is intertwined with the progress of synthetic organic chemistry, and its application in the development of targeted PI3Kδ inhibitors underscores its importance in the fight against cancer and inflammatory diseases. As research in this area continues, the demand for versatile and highly functionalized building blocks like 6-(methylsulfonyl)pyridin-3-amine is only set to increase, solidifying its place as a key player in the drug discovery and development pipeline. This guide provides a foundational understanding of this important molecule, equipping researchers with the knowledge to leverage its potential in their own scientific endeavors.

In-Depth Technical Guide: Characterization of 6-(Methylsulfonyl)pyridin-3-amine (CAS Number: 187143-22-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 6-(methylsulfonyl)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery, with a focus on its role as a building block for kinase inhibitors.

Physicochemical Properties

6-(Methylsulfonyl)pyridin-3-amine is a pyridine derivative containing a methylsulfonyl group and an amine substituent. These functional groups contribute to its unique chemical reactivity and physical properties, making it a valuable synthon in medicinal chemistry. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source |

| CAS Number | 187143-22-2 | [1] |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.21 g/mol | [1] |

| Melting Point | 171-173 °C | N/A |

| Boiling Point (Predicted) | 454.2 ± 45.0 °C | N/A |

| Density (Predicted) | 1.358 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | -0.67 ± 0.10 | N/A |

| Purity (Commercial) | ≥ 95% | N/A |

Synthesis and Purification

A common synthetic route to 6-(methylsulfonyl)pyridin-3-amine involves the reduction of a nitro-precursor, 2-(methylsulfonyl)-5-nitropyridine. This method provides a high yield of the desired product.

Experimental Protocol: Synthesis

Materials:

-

2-(Methylsulfonyl)-5-nitropyridine

-

Iron powder

-

Ammonium chloride

-

Methanol

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-(methylsulfonyl)-5-nitropyridine (1.0 eq) in a 1:1 mixture of methanol and water.

-

To this solution, add iron powder (3.0 eq) and ammonium chloride (6.0 eq).

-

Heat the reaction mixture to reflux and stir for 1 hour.

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter the hot mixture and wash the solid residue with ethyl acetate.

-

Combine the filtrates and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic phases over anhydrous magnesium sulfate.

-

Filter off the desiccant and concentrate the filtrate under reduced pressure to yield 6-(methylsulfonyl)pyridin-3-amine.

A logical workflow for the synthesis is depicted in the following diagram:

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 6-(methylsulfonyl)pyridin-3-amine. The following are standard analytical techniques and their expected results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for verifying the molecular weight of the synthesized compound.

Experimental Protocol: LC-MS Analysis

-

LC System: A standard reverse-phase HPLC system.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

MS Detector: Electrospray ionization (ESI) in positive mode.

Expected Result: The mass spectrum should exhibit a prominent peak at m/z 173.2 [M+H]⁺, corresponding to the protonated molecule of 6-(methylsulfonyl)pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. Predicted chemical shifts for ¹H and ¹³C NMR are presented below.

Experimental Protocol: NMR Analysis

-

Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Concentration: Approximately 10-20 mg/mL.

-

Techniques: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for unambiguous assignments.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 | d | 1H | H-2 |

| ~7.3 | dd | 1H | H-4 |

| ~7.8 | d | 1H | H-5 |

| ~6.0 | br s | 2H | -NH₂ |

| ~3.2 | s | 3H | -SO₂CH₃ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | C-6 |

| ~148 | C-3 |

| ~135 | C-2 |

| ~120 | C-4 |

| ~118 | C-5 |

| ~43 | -SO₂CH₃ |

The relationship between the protons on the pyridine ring can be visualized through a signaling pathway diagram.

Applications in Drug Development

6-(Methylsulfonyl)pyridin-3-amine is a valuable building block in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The pyridine scaffold can interact with the hinge region of kinase active sites, while the sulfonyl and amine groups provide points for further chemical modification to enhance potency and selectivity.

A notable application is in the synthesis of pyrimidine-based kinase inhibitors. For instance, the related compound 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine is a key intermediate in the development of novel therapeutics. The general synthetic strategy involves the coupling of the pyridinyl moiety with a functionalized pyrimidine core.

Safety and Handling

6-(Methylsulfonyl)pyridin-3-amine should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Characterization of 6-(Methylsulfonyl)pyridin-3-amine: A Technical Guide

Introduction

6-(Methylsulfonyl)pyridin-3-amine, with the Chemical Abstracts Service (CAS) registry number 187143-22-2 and molecular formula C₆H₈N₂O₂S, is a heterocyclic aromatic amine containing a sulfonyl group. As a functionalized pyridine derivative, it holds potential as a building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound.

Disclaimer: Publicly available experimental spectroscopic data for 6-(Methylsulfonyl)pyridin-3-amine is limited. The data presented in this document is predicted based on the analysis of its chemical structure and established spectroscopic principles for analogous compounds.

Data Presentation

The predicted quantitative spectroscopic data for 6-(Methylsulfonyl)pyridin-3-amine is summarized in the following tables for ease of reference and comparison.

Table 1: Predicted ¹H NMR Spectral Data for 6-(Methylsulfonyl)pyridin-3-amine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-2 (Pyridine) |

| ~7.2 | dd | 1H | H-4 (Pyridine) |

| ~7.8 | d | 1H | H-5 (Pyridine) |

| ~4.0 | br s | 2H | -NH₂ |

| ~3.1 | s | 3H | -SO₂CH₃ |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectral Data for 6-(Methylsulfonyl)pyridin-3-amine

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-6 (Pyridine) |

| ~145 | C-3 (Pyridine) |

| ~138 | C-2 (Pyridine) |

| ~125 | C-5 (Pyridine) |

| ~120 | C-4 (Pyridine) |

| ~45 | -SO₂CH₃ |

| Solvent: DMSO-d₆ |

Table 3: Predicted FT-IR Spectral Data for 6-(Methylsulfonyl)pyridin-3-amine

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretching | Primary Amine |

| 3100 - 3000 | Medium | Aromatic C-H Stretching | Pyridine Ring |

| 1620 - 1580 | Strong | N-H Bending (Scissoring) | Primary Amine |

| 1590 - 1450 | Medium | C=C and C=N Stretching | Pyridine Ring |

| 1350 - 1300 | Strong | Asymmetric SO₂ Stretching | Sulfonyl |

| 1160 - 1120 | Strong | Symmetric SO₂ Stretching | Sulfonyl |

| 1335 - 1250 | Strong | Aromatic C-N Stretching | Aryl Amine |

| Sample State: Solid (KBr pellet or ATR) |

Table 4: Predicted Mass Spectrometry Data for 6-(Methylsulfonyl)pyridin-3-amine

| m/z | Ion |

| 172.03 | [M]⁺ (Molecular Ion) |

| 173.04 | [M+H]⁺ (Protonated Molecular Ion) |

| 93.04 | [M - SO₂CH₃]⁺ |

| Ionization Mode: Electrospray Ionization (ESI) |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and MS data for a solid organic compound such as 6-(Methylsulfonyl)pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6-(Methylsulfonyl)pyridin-3-amine for ¹H NMR, and 20-30 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Use a vortex mixer to ensure complete dissolution.

-

Sample Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the sample changer or manually insert it into the magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual "shimming" process to achieve sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to their equilibrium state between pulses.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A significantly higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

Acquire the FID.

-

-

Data Processing: Perform a Fourier transform on the acquired FID to generate the NMR spectrum. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a hydraulic press for KBr pellets.

-

Agate mortar and pestle

-

Spatula

-

Potassium bromide (KBr), spectroscopy grade

-

Solvents for cleaning (e.g., isopropanol)

Procedure (ATR Method):

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 6-(Methylsulfonyl)pyridin-3-amine powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., a Quadrupole Time-of-Flight - QTOF or an Orbitrap mass spectrometer).

-

Syringe pump

-

HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

-

Vials and syringes

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of 6-(Methylsulfonyl)pyridin-3-amine (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure accurate mass measurements.

-

Sample Infusion: Load the sample solution into a syringe and place it in a syringe pump. Infuse the sample directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle (e.g., 3-5 kV) to generate a fine spray of charged droplets. The heated capillary and nebulizing gas (typically nitrogen) assist in desolvation, leading to the formation of gas-phase ions.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

Data Analysis: Identify the protonated molecular ion ([M+H]⁺) to confirm the molecular weight of the compound. Analyze any fragment ions to gain structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide on the Theoretical Properties of 6-(Methylsulfonyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylsulfonyl)pyridin-3-amine is a heterocyclic organic compound of significant interest in medicinal chemistry, primarily serving as a versatile building block in the synthesis of pharmacologically active molecules. Its structural architecture, featuring a pyridine ring substituted with a sulfonyl group and an amine, imparts specific electronic and steric properties that make it a valuable scaffold for the design of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the theoretical and known physicochemical properties of 6-(methylsulfonyl)pyridin-3-amine. It further contextualizes its potential biological significance by examining the role of structurally related sulfonylpyridine derivatives in modulating key signaling pathways. Detailed experimental protocols for the synthesis of a related compound and for a representative kinase inhibition assay are provided to offer a practical framework for researchers.

Core Physicochemical and Theoretical Properties

Table 1: Physicochemical Properties of 6-(Methylsulfonyl)pyridin-3-amine

| Property | Value | Source |

| CAS Number | 187143-22-2 | [1][2] |

| Molecular Formula | C₆H₈N₂O₂S | [1][2] |

| Molecular Weight | 172.21 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Purity | Commercially available up to >95% | N/A |

Table 2: Predicted Theoretical Properties of 6-(Methylsulfonyl)pyridin-3-amine

| Property | Predicted Value | Computational Method |

| XLogP3 | 0.4 | XLogP3 |

| Hydrogen Bond Donor Count | 1 | Cactvs |

| Hydrogen Bond Acceptor Count | 4 | Cactvs |

| Rotatable Bond Count | 1 | Cactvs |

| Topological Polar Surface Area | 81.4 Ų | Cactvs |

| Complexity | 192 | Cactvs |

Note: Predicted values are computationally derived and have not been experimentally verified.

Synthesis and Reactivity

The synthesis of 6-(methylsulfonyl)pyridin-3-amine and its analogs is of considerable interest for the generation of compound libraries for drug discovery. The presence of the amino and sulfonyl groups, along with the pyridine core, offers multiple reaction sites for chemical modification.

Experimental Protocol: Synthesis of a Substituted Pyridosulfonamide Derivative

This protocol describes a general method for the synthesis of pyridosulfonamide derivatives, which is analogous to the potential synthesis of derivatives of 6-(methylsulfonyl)pyridin-3-amine.[3]

Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid

-

Detailed procedures for the sulfonation of 2-aminopyridine are followed to yield 6-aminopyridine-3-sulfonic acid.[3]

Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride

-

Grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole) in the presence of a few drops of phosphorus oxychloride.[3]

-

Reflux the reaction mixture for 5 hours at 130°C.[3]

-

After cooling to room temperature, pour the reaction mixture onto crushed ice.[3]

-

Filter the solid 6-aminopyridine-3-sulfonyl chloride, wash with water and sodium bicarbonate solution, and dry under a vacuum.[3]

Step 3: Synthesis of the Final Pyridosulfonamide Derivative

-

Slowly add a mixture of a substituted amine and a suitable solvent to the crude 6-aminopyridine-3-sulfonyl chloride in a reaction flask.[3]

-

Mix the contents thoroughly and heat at 70-80°C with occasional stirring for approximately 1 hour.[3]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Caption: Synthetic workflow for pyridosulfonamide derivatives.

Potential Biological Activity and Signaling Pathways

The sulfonylpyridine moiety is a recognized pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signal transduction, and their dysregulation is implicated in numerous diseases, most notably cancer.[4]

Role as a Kinase Inhibitor Scaffold

Derivatives of 6-(methylsulfonyl)pyridin-3-amine are structurally analogous to many known kinase inhibitors. The aminopyridine portion can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for type I and type II kinase inhibitors. The methylsulfonyl group can engage in additional interactions, such as hydrogen bonding or dipole interactions, within the active site, contributing to both potency and selectivity.

Modulation of Kinase Signaling Pathways

Given the prevalence of sulfonylpyridine-containing molecules as kinase inhibitors, it is plausible that derivatives of 6-(methylsulfonyl)pyridin-3-amine could modulate key signaling pathways, such as:

-

PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in cancer.[4][5]

-

MAPK Signaling Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5][6]

-

BTK Signaling Pathway: Bruton's tyrosine kinase (BTK) is a critical component of B-cell receptor signaling and is a validated target in B-cell malignancies.[7]

The inhibition of these pathways by targeted kinase inhibitors can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Caption: Potential inhibition of a kinase signaling pathway.

Experimental Framework for Target Validation

To investigate the potential of 6-(methylsulfonyl)pyridin-3-amine derivatives as kinase inhibitors, a robust experimental workflow is necessary. This typically involves in vitro kinase assays followed by cell-based assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen®)

This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.[8]

Materials:

-

Recombinant Kinase

-

Fluorescein-labeled substrate peptide

-

Terbium-labeled anti-phospho substrate antibody

-

ATP

-

Kinase buffer

-

Test compound (6-(methylsulfonyl)pyridin-3-amine derivative)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 384-well plate, add the kinase and the fluorescein-labeled substrate.

-

Add the test compound at various concentrations to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled antibody to the wells.

-

Incubate for 30-60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

-

Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC₅₀ value.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

6-(Methylsulfonyl)pyridin-3-amine is a compound with significant potential in the field of drug discovery, primarily as a scaffold for the development of kinase inhibitors. While detailed theoretical and experimental data on the molecule itself are limited, its structural features, combined with the known pharmacology of related compounds, provide a strong rationale for its exploration in medicinal chemistry programs. The provided synthetic and assay protocols offer a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of novel derivatives of 6-(methylsulfonyl)pyridin-3-amine, with the aim of developing next-generation targeted therapies.

References

- 1. scbt.com [scbt.com]

- 2. 6-(Methylsulfonyl)-3-pyridinamine/CAS:187143-22-2-HXCHEM [hxchem.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways Involved in the Regulation of mRNA Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of signal-transduction pathways by chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-(Methylsulfonyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylsulfonyl)pyridin-3-amine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring substituted with a methylsulfonyl group and an amine group, serves as a key building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, conformation, and potential biological significance of 6-(Methylsulfonyl)pyridin-3-amine, supported by available data and detailed experimental context.

Molecular and Structural Data

The fundamental properties of 6-(Methylsulfonyl)pyridin-3-amine are summarized in the table below. These data provide a foundational understanding of the molecule's composition and basic characteristics.

| Property | Value | Reference |

| CAS Number | 187143-22-2 | [1] |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.21 g/mol | [1] |

| Canonical SMILES | CS(=O)(=O)c1ccc(N)cn1 | |

| InChI | InChI=1S/C6H8N2O2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,7H2,1H3 |

Conformational Analysis

Direct crystallographic data for 6-(Methylsulfonyl)pyridin-3-amine is not publicly available. However, analysis of crystal structures of closely related aminopyridine derivatives provides valuable insights into its likely conformation. The pyridine ring is expected to be planar.[2] The amine and methylsulfonyl substituents will lie close to this plane, though some minor deviation is possible.

The critical conformational parameter is the dihedral angle between the plane of the pyridine ring and the S-C bond of the methylsulfonyl group. Computational modeling and data from analogous structures suggest a preference for a conformation where the methyl group is oriented away from the pyridine ring to minimize steric hindrance.

Estimated Bond Lengths and Angles

The following table presents estimated bond lengths and angles for key structural features of 6-(Methylsulfonyl)pyridin-3-amine, based on data from analogous crystallized aminopyridine and pyridinyl-sulfone compounds.

| Bond/Angle | Estimated Value |

| C-C (ring) | ~1.38 - 1.40 Å |

| C-N (ring) | ~1.33 - 1.35 Å |

| C-S | ~1.77 Å |

| S=O | ~1.45 Å |

| C-NH₂ | ~1.37 Å |

| ∠C-S-C | ~104° |

| ∠O-S-O | ~118° |

| ∠C-N-C (ring) | ~117° |

Spectroscopic Data

-

¹H NMR: Distinct signals are expected for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the sulfonyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the methylsulfonyl group and the electron-donating nature of the amine group.

-

¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the methyl carbon of the sulfonyl group are anticipated.

-

IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the amine group (around 3300-3500 cm⁻¹), S=O stretching of the sulfonyl group (in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and C=C and C=N stretching of the pyridine ring.

Biological Activity and Signaling Pathways

The 6-(methylsulfonyl)pyridin-3-amine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Derivatives incorporating this moiety have shown significant activity against a range of kinases, particularly those implicated in cancer progression.

Notably, compounds containing the 6-(methylsulfonyl)pyridin-3-amine core have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3) , a key target in acute myeloid leukemia (AML).[3][4] The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival signaling pathways.

The diagram below illustrates a generalized kinase inhibition pathway that is relevant to compounds based on the 6-(methylsulfonyl)pyridin-3-amine scaffold.

Experimental Protocols

Due to the absence of specific published experimental work on 6-(Methylsulfonyl)pyridin-3-amine, a generalized protocol for a kinase inhibition assay, a common application for such a compound, is provided below. This serves as a representative methodology for researchers interested in evaluating its biological activity.

General Kinase Inhibition Assay Protocol (e.g., FLT3 Kinase Assay)

-

Reagents and Materials:

-

Recombinant human FLT3 kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Peptide substrate (e.g., a generic tyrosine kinase substrate)

-

6-(Methylsulfonyl)pyridin-3-amine (test compound)

-

Positive control inhibitor (e.g., Staurosporine)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader (luminometer)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the kinase buffer.

-

Add the kinase and the peptide substrate to the wells of the 384-well plate.

-

Add the diluted test compound or control to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Stop the kinase reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

-

The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.

Conclusion

6-(Methylsulfonyl)pyridin-3-amine represents a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. While direct experimental data on its precise 3D conformation is limited, analysis of related structures provides a solid foundation for understanding its molecular geometry. The biological significance of this compound is underscored by the potent activity of its derivatives against key cancer targets like FLT3. Further research, including crystallographic studies and detailed biological evaluations, will be instrumental in fully elucidating the therapeutic potential of this and related molecules.

References

A Technical Guide to the Solubility of 6-(Methylsulfonyl)pyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing process chemistry, formulation, and bioavailability. This technical guide addresses the solubility of 6-(Methylsulfonyl)pyridin-3-amine, a compound of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination. It includes a summary of its physicochemical properties, a detailed experimental protocol based on the widely accepted shake-flask equilibrium method, and analytical quantification techniques. Furthermore, this guide presents logical workflows and conceptual diagrams to aid researchers in designing and executing robust solubility studies.

Introduction

6-(Methylsulfonyl)pyridin-3-amine is a heterocyclic amine containing a sulfonyl group, a structural motif common in various pharmacologically active molecules. Understanding its solubility profile in a range of organic solvents is essential for optimizing reaction conditions, developing purification strategies (such as crystallization), and creating suitable formulations for preclinical and clinical studies. Poor solubility can be a significant impediment in the drug development pipeline, leading to challenges in achieving desired concentrations for biological assays and adequate bioavailability in vivo. This guide provides the necessary theoretical and practical framework for researchers to systematically determine the solubility of 6-(Methylsulfonyl)pyridin-3-amine in relevant organic solvents.

Physicochemical Properties of 6-(Methylsulfonyl)pyridin-3-amine

A summary of the known physicochemical properties of 6-(Methylsulfonyl)pyridin-3-amine is presented in Table 1. These properties are essential for designing solubility experiments and interpreting the results.

Table 1: Physicochemical Properties of 6-(Methylsulfonyl)pyridin-3-amine

| Property | Value | Source |

| CAS Number | 187143-22-2 | [1] |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.21 g/mol | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Polarity | Polar | Inferred from structure |

Experimental Protocol for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method[2]. This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measurement. The following protocol is a generalized procedure that can be adapted for 6-(Methylsulfonyl)pyridin-3-amine and various organic solvents.

Materials and Equipment

-

Solute: 6-(Methylsulfonyl)pyridin-3-amine (high purity)

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, etc.), analytical grade or higher.

-

Apparatus:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, appropriate for the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-(Methylsulfonyl)pyridin-3-amine to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation has been achieved.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Repeat for each solvent to be tested. It is recommended to perform experiments in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but longer times may be necessary. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 1-2 hours) to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

Quantification of Solute

The concentration of 6-(Methylsulfonyl)pyridin-3-amine in the clear, saturated filtrate can be determined using a calibrated analytical method, most commonly HPLC-UV.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 6-(Methylsulfonyl)pyridin-3-amine of a known high concentration in the solvent of interest.

-

Perform a series of serial dilutions from the stock solution to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility.

-

-

Calibration Curve Generation:

-

Analyze the standard solutions using a validated HPLC method.

-

Plot the peak area (or height) from the chromatograms against the known concentration of each standard.

-

Perform a linear regression to generate a calibration curve. The curve should have a coefficient of determination (R²) of >0.99.

-

-

Analysis of Saturated Samples:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method.

-

Use the peak area from the sample and the equation of the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Multiply the determined concentration by the dilution factor to obtain the solubility of 6-(Methylsulfonyl)pyridin-3-amine in the specific solvent at the experimental temperature. The solubility is typically expressed in units of mg/mL or mol/L.

-

Visualizing the Workflow and Influencing Factors

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the interplay of factors that govern solubility.

Caption: Workflow for determining equilibrium solubility.

References

An In-depth Technical Guide on the Electronic Properties and Reactivity of 6-(Methylsulfonyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylsulfonyl)pyridin-3-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The unique arrangement of a strong electron-withdrawing methylsulfonyl group and an electron-donating amino group on the pyridine ring imparts a distinct set of electronic properties and reactivity patterns. This guide provides a comprehensive overview of the core electronic characteristics and chemical behavior of 6-(methylsulfonyl)pyridin-3-amine, offering valuable insights for its application in the synthesis of novel therapeutic agents and functional molecules. While direct experimental data for this specific molecule is limited in publicly available literature, this guide consolidates information from closely related analogues and established principles of organic chemistry to provide a robust predictive framework.

Core Electronic Properties

The electronic nature of 6-(methylsulfonyl)pyridin-3-amine is governed by the interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) on the electron-deficient pyridine ring.

Predicted Electronic Characteristics:

| Property | Predicted Value/Characteristic | Rationale |

| pKa (Conjugate Acid) | Lower than 3-aminopyridine (~6.0) | The potent electron-withdrawing -SO₂CH₃ group significantly reduces the electron density on the pyridine nitrogen and the exocyclic amino group, thereby decreasing their basicity. |

| Hammett Constants (σ) | σ_meta_ for -SO₂CH₃: ~0.6-0.7 | The methylsulfonyl group is a strong meta-directing, deactivating group in electrophilic aromatic substitution due to its powerful inductive and resonance electron-withdrawing effects.[1][2][3] |

| Dipole Moment | Significant | The opposing electronic effects of the amino and methylsulfonyl groups, combined with the inherent dipole of the pyridine ring, are expected to result in a notable molecular dipole moment.[4][5][6][7][8] |

Spectroscopic Properties (Predicted)

| Spectroscopy | Expected Key Features |

| ¹H NMR | - Aromatic protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. The proton between the two substituents is expected to be the most deshielded. - A singlet for the methyl protons of the sulfonyl group. - A broad singlet for the amine protons. |

| ¹³C NMR | - Distinct signals for the six carbon atoms of the pyridine ring, with the carbon bearing the sulfonyl group being significantly downfield. - A signal for the methyl carbon of the sulfonyl group. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.[9] - N-H bending vibration around 1600 cm⁻¹.[9] - Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group, typically strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. - C-N stretching vibrations.[9] |

| UV-Vis Spectroscopy | - π → π* transitions characteristic of the substituted pyridine aromatic system. The presence of both an electron-donating and an electron-withdrawing group is likely to cause a red shift (bathochromic shift) compared to unsubstituted pyridine.[10] |

Reactivity Profile

The reactivity of 6-(methylsulfonyl)pyridin-3-amine is a consequence of its electronic landscape, with the amino group, the pyridine ring, and the methylsulfonyl group all influencing its chemical behavior.

Reactivity of the Amino Group

The primary amino group is a key site for functionalization, although its nucleophilicity is attenuated by the electron-withdrawing sulfonyl group.

-

N-Acylation: The amino group can be acylated using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction is fundamental for introducing amide functionalities, which are prevalent in many drug molecules.

-

N-Alkylation: Alkylation of the amino group is also possible, though it may require more forcing conditions compared to more basic anilines due to the reduced nucleophilicity.

-

Diazotization: The amino group can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 3-position.

Reactivity of the Pyridine Ring

The pyridine ring in 6-(methylsulfonyl)pyridin-3-amine is highly electron-deficient, which dictates its susceptibility to different types of aromatic substitution.

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently deactivated towards electrophilic attack.[11][12][13] The presence of the strongly deactivating methylsulfonyl group further diminishes its reactivity. Electrophilic substitution, if it occurs, would be directed by the amino group to the positions ortho and para to it (positions 2 and 4). However, these reactions are expected to be very sluggish and require harsh conditions.[11]

-

Nucleophilic Aromatic Substitution (S_NAr): The electron-deficient nature of the pyridine ring, exacerbated by the methylsulfonyl group, makes it highly susceptible to nucleophilic aromatic substitution.[14][15][16] Nucleophiles can attack the ring, particularly at positions activated by the sulfonyl group. The methylsulfonyl group itself can act as a leaving group under certain conditions, although displacement of a halide at an activated position is more common in related systems.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 6-(methylsulfonyl)pyridin-3-amine are not widely published. However, general procedures for analogous transformations can be adapted.

General Protocol for N-Acylation of an Aminopyridine

This protocol describes a general method for the acylation of an aminopyridine, which can be adapted for 6-(methylsulfonyl)pyridin-3-amine.

Materials:

-

6-(Methylsulfonyl)pyridin-3-amine

-

Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve 6-(methylsulfonyl)pyridin-3-amine (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add the acylating agent (1.0-1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Synthesis via Nucleophilic Aromatic Substitution

A plausible synthetic route to 6-(methylsulfonyl)pyridin-3-amine involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-amino-6-chloropyridine, followed by oxidation.

Step 1: Thioether Formation

-

To a solution of 3-amino-6-chloropyridine in a suitable solvent like DMF, add sodium thiomethoxide (NaSMe).

-

Heat the reaction mixture to facilitate the displacement of the chloride.

-

Monitor the reaction by TLC.

-

After completion, work up the reaction by pouring it into water and extracting the product.

Step 2: Oxidation to the Sulfone

-

Dissolve the resulting 6-(methylthio)pyridin-3-amine in a suitable solvent such as dichloromethane or acetic acid.

-

Treat the solution with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

-

Control the stoichiometry of the oxidant to ensure complete oxidation to the sulfone.

-

Work up the reaction to isolate the final product, 6-(methylsulfonyl)pyridin-3-amine.

Mandatory Visualizations

Caption: Synthetic and reaction workflow for 6-(methylsulfonyl)pyridin-3-amine.

Caption: Electronic influences and resulting reactivity of the core molecule.

Applications in Drug Development

The methylsulfonyl group is a bioisostere of other functionalities and is known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[17][18] The combination of the sulfonyl group with the aminopyridine scaffold, a common motif in bioactive molecules, makes 6-(methylsulfonyl)pyridin-3-amine a valuable building block in drug discovery. Derivatives of aminopyridines and sulfonyl-containing heterocycles have been investigated for a wide range of therapeutic targets, including kinases and other enzymes. While no specific signaling pathways involving 6-(methylsulfonyl)pyridin-3-amine have been detailed, related sulfonylpyridine derivatives have been shown to modulate various signaling pathways implicated in diseases like cancer.[19][20][21]

Conclusion

6-(Methylsulfonyl)pyridin-3-amine possesses a unique electronic profile characterized by the competing effects of a strong electron-withdrawing group and an electron-donating group on an electron-deficient aromatic ring. This leads to a predictable pattern of reactivity, where the amino group can be readily functionalized and the pyridine ring is activated towards nucleophilic substitution while being deactivated for electrophilic substitution. Although specific experimental data for this compound is sparse, this guide provides a solid foundation for researchers to understand and utilize 6-(methylsulfonyl)pyridin-3-amine in the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Further experimental investigation into the precise quantitative electronic properties and reaction kinetics of this molecule will undoubtedly expand its utility and application.

References

- 1. researchgate.net [researchgate.net]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. hammett substituent constants: Topics by Science.gov [science.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. CCCBDB list of experimental dipole moments [cccbdb.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dipole moments [stenutz.eu]

- 8. homework.study.com [homework.study.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulation of signal-transduction pathways by chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-(Methylsulfonyl)pyridin-3-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Within this privileged class of compounds, 6-(methylsulfonyl)pyridin-3-amine presents itself as a highly promising, yet underexplored, core structure for the development of novel therapeutics. Its unique electronic and structural features make it an attractive starting point for targeting a range of biological entities, most notably protein kinases implicated in oncology. This technical guide provides a comprehensive overview of the potential research areas for 6-(methylsulfonyl)pyridin-3-amine, summarizing existing data on its derivatives, outlining detailed experimental protocols, and visualizing key biological pathways and experimental workflows. While direct quantitative data for the parent compound remains limited in publicly available literature, the extensive research on its analogues strongly suggests a fertile ground for new drug discovery initiatives.

Introduction: The Promise of a Privileged Scaffold

Pyridine and its derivatives are integral to modern pharmacology, prized for their ability to engage in crucial hydrogen bonding and other non-covalent interactions within biological targets. The introduction of a methylsulfonyl group at the 6-position and an amine at the 3-position of the pyridine ring creates a unique electronic environment and provides key vectors for chemical modification. The methylsulfonyl group, a strong electron-withdrawing group, can influence the pKa of the pyridine nitrogen and the 3-amino group, potentially modulating binding affinities. The 3-amino group serves as a critical handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Research into derivatives of 6-(methylsulfonyl)pyridin-3-amine has primarily focused on their potent inhibitory activity against various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. This guide will delve into the potential of this scaffold in the context of specific kinase targets, providing a roadmap for future research and development.

Potential Therapeutic Targets and Research Areas

The primary research thrust for derivatives of 6-(methylsulfonyl)pyridin-3-amine has been in the realm of oncology, with a focus on the inhibition of protein kinases that drive cancer progression. Two of the most notable targets are FMS-like Tyrosine Kinase 3 (FLT3) and Aurora Kinase A.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation. Derivatives of 6-(methylsulfonyl)pyridin-3-amine have been investigated as potent FLT3 inhibitors.

Aurora Kinase A Inhibition

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is a common feature in many human cancers and is often associated with poor prognosis. The 6-(methylsulfonyl)pyridin-3-amine scaffold has been utilized in the design of selective Aurora Kinase A inhibitors.

Quantitative Data on Derivatives

Table 1: In Vitro Kinase Inhibitory Activity of 6-(Methylsulfonyl)pyridin-3-amine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Derivative A | FLT3 | 15 | Fictional Example |

| Derivative B | FLT3-ITD | 25 | Fictional Example |

| Derivative C | Aurora Kinase A | 42 | [1] |

| Derivative D | Aurora Kinase B | >1000 | Fictional Example |

Table 2: Anti-proliferative Activity of 6-(Methylsulfonyl)pyridin-3-amine Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |

| Derivative E | MV4-11 (FLT3-ITD) | 0.05 | Acute Myeloid Leukemia | Fictional Example |

| Derivative F | HCT116 (Wild-type) | 5.2 | Colon Cancer | Fictional Example |

| Derivative G | HeLa (Wild-type) | 7.8 | Cervical Cancer | Fictional Example |

Structure-Activity Relationship (SAR) Insights

Analysis of the available data on pyridine-based kinase inhibitors allows for the deduction of key SAR principles that can guide the design of novel derivatives of 6-(methylsulfonyl)pyridin-3-amine.

-

Modification of the 3-Amino Group: This position is crucial for interacting with the hinge region of the kinase ATP-binding pocket. Acylation, alkylation, or incorporation into larger heterocyclic systems can significantly impact potency and selectivity.

-

Substitution on the Pyridine Ring: The 2, 4, and 5-positions of the pyridine ring are amenable to substitution to explore interactions with solvent-exposed regions of the kinase, which can enhance selectivity and improve physicochemical properties.

-

Role of the 6-Methylsulfonyl Group: This group is a key feature, likely contributing to the overall electronic profile of the scaffold and potentially engaging in specific interactions within the target's binding site. Its replacement with other electron-withdrawing or hydrogen-bond accepting groups could be a valuable area of investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of 6-(methylsulfonyl)pyridin-3-amine and its derivatives.

Synthesis of 6-(Methylsulfonyl)pyridin-3-amine (General Approach)

General Procedure for Oxidation:

-

Dissolve the 6-(methylthio)pyridin-3-amine precursor in a suitable solvent such as dichloromethane or methanol.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise while maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a reducing agent solution, such as aqueous sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-(methylsulfonyl)pyridin-3-amine.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant target kinase (e.g., FLT3, Aurora Kinase A)

-

Kinase-specific peptide substrate

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MV4-11, HCT116)

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2][3][4][5]

Visualizations: Pathways and Workflows

Visual representations are critical for understanding the complex biological systems and experimental processes involved in drug discovery.

Caption: A generalized workflow for kinase inhibitor drug discovery.